2-Chloro-4-hydrazinylbenzonitrile hydrochloride
Description
2-Chloro-4-hydrazinylbenzonitrile hydrochloride is a substituted aromatic compound featuring a benzonitrile backbone with chlorine and hydrazine functional groups. The molecule’s structure includes a nitrile group at position 1, a chlorine atom at position 2, and a hydrazinyl group at position 4 on the benzene ring, with the hydrochloride salt enhancing its stability and solubility in polar solvents . This compound is synthesized via substitution reactions, likely derived from 2,4-dichlorobenzonitrile by replacing one chlorine atom with a hydrazine group .
Properties
IUPAC Name |
2-chloro-4-hydrazinylbenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-7-3-6(11-10)2-1-5(7)4-9;/h1-3,11H,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFAAUDSQLSSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydrazinylbenzonitrile hydrochloride typically involves the following steps:
Nitration: Benzonitrile is nitrated to form 4-nitrobenzonitrile.
Reduction: The nitro group in 4-nitrobenzonitrile is reduced to an amino group, yielding 4-aminobenzonitrile.
Chlorination: The amino group in 4-aminobenzonitrile is chlorinated to form 2-chloro-4-aminobenzonitrile.
Hydrazination: The amino group in 2-chloro-4-aminobenzonitrile is converted to a hydrazinyl group, resulting in 2-chloro-4-hydrazinylbenzonitrile.
Hydrochloride Formation: The final product, 2-chloro-4-hydrazinylbenzonitrile, is treated with hydrochloric acid to form its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydrazinylbenzonitrile hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydrazinyl group can be oxidized to form different functional groups.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Oxidation Reactions: Products include oximes, nitroso compounds, and other oxidized derivatives.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-4-hydrazinylbenzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydrazinylbenzonitrile hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The compound’s key structural analogs include derivatives with variations in halogenation, hydrazine positioning, and additional functional groups. A comparison of molecular properties is summarized below:
Key Observations :
- The hydrazinyl group (-NHNH₂) in the target compound enhances nucleophilic reactivity compared to hydroxyl (-OH) or carboxylic acid (-COOH) groups in analogs .
- Hydrochloride salts (e.g., in the target compound and 4-Bromo-2-hydrazinylbenzoic acid HCl) improve aqueous solubility, critical for pharmaceutical formulations .
- Bromine substitution (as in 4-Bromo-2-hydrazinylbenzoic acid HCl) increases molecular weight and may influence binding affinity in biological systems .
Biological Activity
2-Chloro-4-hydrazinylbenzonitrile hydrochloride is a compound of significant interest in biological research due to its unique structural features and potential applications in medicine and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both a chlorine atom and a hydrazinyl group on the benzonitrile ring. This combination contributes to its distinct chemical reactivity and biological activity. The synthesis of this compound typically involves several steps:
- Nitration of benzonitrile to form 4-nitrobenzonitrile.
- Reduction of the nitro group to an amino group, yielding 4-aminobenzonitrile.
- Chlorination of the amino group to produce 2-chloro-4-aminobenzonitrile.
- Hydrazination to convert the amino group into a hydrazinyl group, resulting in 2-chloro-4-hydrazinylbenzonitrile.
- Formation of Hydrochloride Salt by treatment with hydrochloric acid.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, which may lead to inhibition or modification of their activity. Furthermore, the compound can participate in redox reactions, impacting cellular redox balance and various signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has shown cytotoxic effects against certain cancer cell lines. For instance, investigations into its effects on cell viability reveal significant reductions in cell proliferation at specific concentrations, suggesting potential applications in cancer therapy .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. It is particularly effective against enzymes involved in metabolic pathways, which can be exploited for therapeutic purposes.
Case Studies
- Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of various hydrazine derivatives found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promise for further development as an antibiotic agent .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for potential therapeutic use .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-4-hydrazinylbenzonitrile | Chlorine and hydrazinyl groups | Antimicrobial, cytotoxic |
| 2-Chloro-4-aminobenzonitrile | Chlorine and amino group | Moderate antimicrobial activity |
| 4-Hydrazinylbenzonitrile | Hydrazinyl group only | Limited biological activity |
Q & A
Basic: What synthetic routes are recommended for 2-Chloro-4-hydrazinylbenzonitrile hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
A multi-step synthesis involving hydrazine substitution and cyclization is commonly employed. For example:
- Step 1: React 2-chloro-4-cyanobenzyl bromide with hydrazine hydrate in acetonitrile under reflux to introduce the hydrazinyl group.
- Step 2: Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol gradient).
- Step 3: Hydrochloride salt formation using dry HCl in ethanol/ethyl acetate.
Optimization Tips: - Use triethylamine as a catalyst to enhance nucleophilic substitution efficiency .
- Monitor reaction progress via TLC or HPLC to minimize side products .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Combine analytical techniques:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended).
- NMR (¹H/¹³C): Confirm hydrazinyl (-NH-NH₂) proton signals (δ 6.5–7.2 ppm) and nitrile (C≡N) carbon (δ ~115 ppm).
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic pattern matching theoretical values .
Advanced: How can discrepancies in hydrazine substitution efficiency during synthesis be resolved?
Methodological Answer:
Common issues include incomplete substitution or side reactions. Solutions:
- Design of Experiments (DoE): Vary temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry (1:1 to 1:3 hydrazine ratio) to identify optimal conditions .
- Real-Time Monitoring: Use in-situ FTIR to track hydrazine consumption and intermediate formation .
Advanced: What strategies identify degradation products under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Analytical Workflow:
- Reference Standards: Compare with known degradation markers from related hydrazine derivatives .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps.
- Waste Disposal: Neutralize hydrazine-containing waste with 10% acetic acid before disposal.
- Exposure Monitoring: Conduct air sampling (OSHA Method 1009) to ensure hydrazine levels <10 ppb .
Advanced: How to analyze reaction kinetics and intermediate stability in its synthesis?
Methodological Answer:
- Kinetic Profiling: Use stopped-flow NMR to measure rate constants for hydrazine substitution.
- Intermediate Isolation: Quench aliquots at timed intervals and characterize via XRD or DSC to assess stability .
- Computational Modeling: Apply DFT calculations to predict transition states and activation energies .
Basic: What solvents and conditions optimize recrystallization for high purity?
Methodological Answer:
- Solvent Screening: Test ethanol/water (4:1), acetone, or ethyl acetate for solubility.
- Gradient Cooling: Dissolve compound at reflux, then cool from 60°C to 4°C over 12 hours to maximize crystal yield .
Advanced: How to employ computational chemistry to predict reactivity or tautomeric forms?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
